molecular formula C9H11ClN2 B2741848 N-methyl-1H-indol-7-amine hydrochloride CAS No. 2060033-76-1

N-methyl-1H-indol-7-amine hydrochloride

Cat. No. B2741848
CAS RN: 2060033-76-1
M. Wt: 182.65
InChI Key: NLAWDGQAOIWYLB-UHFFFAOYSA-N
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Description

“N-methyl-1H-indol-7-amine hydrochloride” is a compound that belongs to the class of indole derivatives . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . It contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .

Scientific Research Applications

Synthesis Methodologies

  • Catalytic Amination Procedures : The synthesis of N-substituted derivatives of methyl 1H-indole-3-carboxylate via Ullmann-type intramolecular arylamination showcases the chemical versatility of indole derivatives. This process, facilitated by a CuI-K3PO4-DMF system under mild conditions, underscores the compound's role in producing various N-alkylated and N-arylated indole derivatives efficiently (Melkonyan, Karchava, & Yurovskaya, 2008).
  • Reductive Amination : The development of cost-effective methods for the synthesis and functionalization of amines, including N-methyl- and N-alkylamines, is highlighted by the use of earth-abundant metal-based catalysts. This approach underlines the significance of N-methyl-1H-indol-7-amine hydrochloride in synthesizing life-science molecules (Senthamarai et al., 2018).

Pharmacological Potential

  • Lead Compounds for Anti-Plasmodial Drugs : The synthesis of 7H-Indolo[2,3-c]quinoline and its selective methylation to produce Isoneocryptolepine, derived from similar indole compounds, demonstrates the exploration of new lead compounds in the search for anti-plasmodial drugs. This work points towards the medicinal chemistry applications of indole derivatives in drug discovery (Hostyn et al., 2005).

Synthetic Utility

  • N-Amination of Heterocycles : The efficiency of monochloramine (NH2Cl) as a reagent for the N-amination of indole and pyrrole-containing heterocycles demonstrates the compound's utility in synthesizing aminated nitrogen heterocycles, which are critical in various chemical and pharmaceutical applications (Hynes et al., 2004).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

N-methyl-1H-indol-7-amine hydrochloride plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within the cell .

Cellular Effects

This compound has been found to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the type of cell and the specific cellular processes involved .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression . The specific mechanisms can vary depending on the context within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function can vary depending on the specific context within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

N-methyl-1H-indol-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-10-8-4-2-3-7-5-6-11-9(7)8;/h2-6,10-11H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAWDGQAOIWYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2060033-76-1
Record name N-methyl-1H-indol-7-amine hydrochloride
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